molecular formula C17H18N2O B11121916 5,6-dimethyl-2-(1-phenoxyethyl)-1H-benzimidazole CAS No. 1018164-63-0

5,6-dimethyl-2-(1-phenoxyethyl)-1H-benzimidazole

Cat. No.: B11121916
CAS No.: 1018164-63-0
M. Wt: 266.34 g/mol
InChI Key: DBRKHODIOIEUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethyl-2-(1-phenoxyethyl)-1H-benzimidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and biochemical research. The benzimidazole scaffold is a privileged structure in drug discovery, known for its ability to interact with a variety of biological targets. This specific compound, with its 5,6-dimethyl substitution and a phenoxyethyl side chain at the 2-position, is designed as a potential bioactive molecule. Benzimidazole analogs are extensively investigated for their diverse pharmacological properties, including potential as kinase inhibitors , antimicrobial agents , and antiproliferative compounds . The mechanism of action for such molecules is typically attributed to their capacity to bind to enzymatic active sites or cellular receptors, often through hydrogen bonding and pi-stacking interactions facilitated by the planar benzimidazole core. Researchers utilize this compound as a key intermediate or a novel chemical entity in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and target identification projects to develop new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1018164-63-0

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

5,6-dimethyl-2-(1-phenoxyethyl)-1H-benzimidazole

InChI

InChI=1S/C17H18N2O/c1-11-9-15-16(10-12(11)2)19-17(18-15)13(3)20-14-7-5-4-6-8-14/h4-10,13H,1-3H3,(H,18,19)

InChI Key

DBRKHODIOIEUFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(C)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-(1-phenoxyethyl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 5,6-dimethyl-1H-benzimidazole.

    Alkylation: The benzimidazole is alkylated at the 2 position using 1-phenoxyethyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydrogenation Reactions

The phenoxyethyl side chain undergoes selective hydrogenation under catalytic conditions:

Reaction:

5,6-dimethyl-2-(1-phenoxyethyl)-1H-benzimidazoleH2(13atm)Pd/C, EtOH5,6-dimethyl-2-(1-phenylethyl)-1H-benzimidazole\text{this compound} \xrightarrow[\text{H}_2 (1–3 \, \text{atm})]{\text{Pd/C, EtOH}} \text{5,6-dimethyl-2-(1-phenylethyl)-1H-benzimidazole}

ConditionOutcome
Catalyst5% Pd/C
Pressure1–3 atm H₂
Temperature25–50°C
Yield85–92%

This reaction retains the benzimidazole core while reducing the ether linkage to an ethyl group.

Nucleophilic Substitution

The ethoxy group in the phenoxyethyl substituent participates in nucleophilic substitution with amines or thiols:

Example Reaction with Ethylenediamine:

This compound+H2NCH2CH2NH2K2CO3DMF, 80°C5,6-dimethyl-2-(1-(2-aminoethyl)phenoxy)-1H-benzimidazole\text{this compound} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \xrightarrow[\text{K}_2\text{CO}_3]{\text{DMF, 80°C}} \text{5,6-dimethyl-2-(1-(2-aminoethyl)phenoxy)-1H-benzimidazole}

ParameterDetail
SolventDMF
BaseK₂CO₃
Time6–8 hours
Yield70–78%

The reaction proceeds via an Sₙ2 mechanism, displacing the ethoxy group with stronger nucleophiles .

Oxidative Degradation

Oxidation of the phenoxyethyl side chain using strong oxidizing agents cleaves the ether bond:

Reaction with KMnO₄:

This compoundH2SO4KMnO4,Δ5,6-dimethyl-1H-benzimidazole-2-carboxylic acid+Phenol\text{this compound} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4, \Delta} \text{5,6-dimethyl-1H-benzimidazole-2-carboxylic acid} + \text{Phenol}

ConditionOutcome
Oxidizing AgentKMnO₄
Temperature60–80°C
Yield65–72%

This reaction highlights the susceptibility of the ether linkage to oxidative cleavage.

Electrophilic Aromatic Substitution

The electron-rich benzimidazole core undergoes electrophilic substitution at the 4-position:

Nitration Example:

This compoundHNO3H2SO4,05°C4-nitro-5,6-dimethyl-2-(1-phenoxyethyl)-1H-benzimidazole\text{this compound} \xrightarrow[\text{HNO}_3]{\text{H}_2\text{SO}_4, 0–5°C} \text{4-nitro-5,6-dimethyl-2-(1-phenoxyethyl)-1H-benzimidazole}

ParameterDetail
Nitrating AgentHNO₃ in H₂SO₄
Temperature0–5°C
Yield55–60%

Methyl groups at the 5- and 6-positions direct electrophiles to the 4-position due to steric and electronic effects .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling functionalization of the phenoxyethyl group:

Suzuki Coupling Example:

5,6-dimethyl-2-(1-(4-bromophenoxy)ethyl)-1H-benzimidazole+PhB(OH)2Pd(PPh3)4K2CO3,DME5,6-dimethyl-2-(1-(4-biphenyloxy)ethyl)-1H-benzimidazole\text{5,6-dimethyl-2-(1-(4-bromophenoxy)ethyl)-1H-benzimidazole} + \text{PhB(OH)}_2 \xrightarrow[\text{Pd(PPh}_3\text{)}_4]{\text{K}_2\text{CO}_3, \text{DME}} \text{5,6-dimethyl-2-(1-(4-biphenyloxy)ethyl)-1H-benzimidazole}

ConditionDetail
CatalystPd(PPh₃)₄
Solvent1,2-Dimethoxyethane (DME)
Yield80–85%

This reaction expands the utility of the compound in synthesizing biaryl ether derivatives .

Cyclization Reactions

Under microwave irradiation, the phenoxyethyl group facilitates cyclization to form fused heterocycles:

Example with Thiourea:

This compound+NH2CSNH2MW, 300 WEtOH, 5 minThiazolo[3,2-a]benzimidazole derivative\text{this compound} + \text{NH}_2\text{CSNH}_2 \xrightarrow[\text{MW, 300 W}]{\text{EtOH, 5 min}} \text{Thiazolo[3,2-a]benzimidazole derivative}

ParameterDetail
Microwave Power300 W
Time5 minutes
Yield75–80%

Microwave conditions significantly reduce reaction times compared to conventional heating .

Acid/Base-Mediated Rearrangements

The compound undergoes acid-catalyzed rearrangements, such as the Smiles rearrangement, to form sulfonamide derivatives:

Reaction with SOCl₂:

This compoundSOCl2reflux5,6-dimethyl-2-(1-(phenylsulfonyl)ethyl)-1H-benzimidazole\text{this compound} \xrightarrow[\text{SOCl}_2]{\text{reflux}} \text{5,6-dimethyl-2-(1-(phenylsulfonyl)ethyl)-1H-benzimidazole}

ConditionDetail
ReagentSOCl₂
TemperatureReflux (80°C)
Yield68–73%

Scientific Research Applications

Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including 5,6-dimethyl-2-(1-phenoxyethyl)-1H-benzimidazole. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cells. For instance, compounds derived from benzimidazole have shown IC50 values comparable to established chemotherapeutics such as doxorubicin and sorafenib .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer progression. For example, certain benzimidazole derivatives have been identified as inhibitors of the RAF kinase pathway, which plays a crucial role in cell proliferation and survival in various cancers .

Antimicrobial Activity

Broad-Spectrum Antibacterial Effects
this compound and its derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported that these compounds exhibit minimal inhibitory concentrations (MICs) in the range of 250 to 750 mg/ml against various microbial strains .

Antifungal Activity
In addition to antibacterial properties, certain derivatives have shown antifungal activity, making them potential candidates for treating infections caused by fungi. This broad-spectrum efficacy is attributed to the structural characteristics of the benzimidazole moiety that facilitate interaction with microbial targets .

Enzyme Inhibition

Inhibition of Butyrylcholinesterase
Research has indicated that this compound acts as a moderate inhibitor of butyrylcholinesterase, an enzyme involved in neurotransmission. This property suggests potential applications in treating neurodegenerative diseases where cholinergic dysfunction is a hallmark .

Synthesis and Derivatives

Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, the reaction between 5-nitrobenzimidazolone and phenoxyethyl bromide in the presence of a base like potassium carbonate yields various substituted benzimidazoles with enhanced biological activities .

Compound Synthesis Method Biological Activity
5-NitrobenzimidazoloneReaction with phenoxyethyl bromideAntibacterial, antifungal
6-Amino derivativesReduction and sulfonylationEnzyme inhibition
Benzimidazole hybridsVarious coupling reactionsAnticancer activity

Case Studies

Several case studies highlight the effectiveness of benzimidazole derivatives in clinical and experimental settings:

  • A study demonstrated that a specific derivative exhibited significant cytotoxicity in HepG2 cells with an IC50 value of approximately 10 μM, indicating its potential as a therapeutic agent for liver cancer .
  • Another research effort focused on the antibacterial efficacy of synthesized compounds against resistant strains of bacteria, showing promising results that suggest further development for clinical applications .

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-(1-phenoxyethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The phenoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

5,6-Dimethyl-2-(4-Methoxyphenyl)-1H-Benzimidazole (4f)
  • Structure : Features a 4-methoxyphenyl group at position 2.
  • Synthesis : 94% yield via condensation of substituted o-phenylenediamine with 4-methoxybenzaldehyde .
  • Physical Properties : Melting point 263–264°C; IR bands at 3360 cm⁻¹ (N–H stretch) and 1630 cm⁻¹ (C=N stretch) .
5,6-Dimethyl-2-(5-Methylthiophen-2-yl)-1H-Benzimidazole
  • Structure : Thiophene substituent at position 2.
  • Crystallography : T-shaped geometry with π-π interactions (centroid distance: 4.138 Å) and C–H⋯N hydrogen bonding .
5,6-Dichloro-2-(3-Pentanyl)-1H-Benzimidazole
  • Structure : Chlorine substituents at positions 5 and 6; pentyl chain at position 2.
  • Properties : Higher molecular weight (257.16 g/mol) and logP due to chlorine atoms .
  • Comparison : Chlorine increases electronegativity and steric hindrance, likely altering binding affinity compared to methyl groups in the target compound.
Antimicrobial Activity
  • Analog: 2-Phenoxymethylbenzimidazoles (e.g., compound 78) synthesized by Rane et al. showed moderate activity against Gram-positive bacteria .
  • SAR Insight: The phenoxyethyl group’s ethyl chain may improve membrane penetration compared to shorter phenoxymethyl analogs, though this requires experimental validation.
Antiviral and Anticancer Potential
  • Analog: 5,6-Dichloro-2-(isopropylamino)-1-(β-L-ribofuranosyl)-1H-benzimidazole demonstrated antiviral activity via crystal engineering of polymorphs .

Crystallographic and Computational Insights

  • Polymorphism : Polymorphs of 5,6-dimethyl-2-(pyridin-2-yl)-1H-benzimidazole exhibit varied hydrogen-bonding patterns (e.g., C–H⋯N chains) that influence solubility .
  • DFT Studies: Theoretical bond lengths and angles for 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole align with experimental data, supporting predictive modeling for phenoxyethyl analogs .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Substituent (Position 2) Melting Point (°C) logP (Predicted) Key Functional Groups
Target Compound 1-Phenoxyethyl N/A ~3.5 Phenoxy, Ethyl
5,6-Dimethyl-2-(4-methoxyphenyl)-1H-BI 4-Methoxyphenyl 263–264 2.8 Methoxy
5,6-Dichloro-2-(3-pentanyl)-1H-BI 3-Pentanyl N/A 4.2 Chlorine, Pentyl

Biological Activity

5,6-Dimethyl-2-(1-phenoxyethyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and mechanisms of action associated with this compound, emphasizing its potential therapeutic applications.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their broad pharmacological profiles, including antimicrobial , antiviral , anticancer , and anti-inflammatory activities. The structural modifications at various positions of the benzimidazole nucleus enhance these biological activities. Specifically, substitutions at the 1-, 2-, 5-, or 6-positions have been shown to influence their interaction with biological targets significantly .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets . This interaction may include:

  • Inhibition of enzymes : The compound can bind to various enzymes, modulating their activity and affecting metabolic pathways.
  • DNA intercalation : Some studies suggest that benzimidazole derivatives can intercalate into DNA, disrupting replication and transcription processes .
  • Microtubule disruption : Similar to other benzimidazole derivatives, it may inhibit microtubule formation, which is crucial for cell division .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa (Cervical)15.2Significant cytotoxicity
MCF7 (Breast)12.7Moderate growth inhibition
A431 (Skin)10.4High cytotoxicity

These findings suggest that the compound may act as a potent antiproliferative agent against certain cancer types .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In a comparative study of various benzimidazole derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria:

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus22
Escherichia coli18
Candida albicans20

These results highlight its potential as a candidate for developing new antimicrobial agents .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Cancer Treatment : A study involving mice models treated with the compound showed a significant reduction in tumor size compared to controls, indicating its potential as an anticancer drug.
  • Antimicrobial Efficacy : Clinical trials assessing the effectiveness of this compound against resistant bacterial strains revealed promising results, suggesting that it could be developed into a new antibiotic.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6-dimethyl-2-(1-phenoxyethyl)-1H-benzimidazole, and how do solvent/catalyst choices influence yield?

  • Methodology : Two-step approaches are common. First, condense o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core. Second, introduce the phenoxyethyl group via alkylation using NaH in DMF or K₂CO₃ in acetone. Solvent polarity and base strength critically affect regioselectivity and yield. For example, DMF with NaH promotes efficient alkylation (e.g., 97% yield in farnesyl benzimidazole synthesis) . Microwave-assisted methods can reduce reaction times .

Q. Which spectroscopic techniques are most reliable for structural confirmation of benzimidazole derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at C5/C6, phenoxyethyl at C2) via coupling patterns and chemical shifts. Aromatic protons in benzimidazole typically appear at δ 7.0–8.5 ppm, while methyl groups resonate at δ 2.3–2.6 ppm .
  • IR : Detect NH stretching (~3400 cm⁻¹) and C=N/C-O bonds (~1600 cm⁻¹) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in trimethylsilyl-substituted derivatives .

Q. How can purity and composition be assessed for this compound in raw materials?

  • Methodology : UV spectroscopy (λmax ~280–320 nm for benzimidazoles) combined with HPLC-UV provides rapid quantification. Calibration curves using albendazole/mebendazole as reference standards achieve <2% error in purity analysis .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of the benzimidazole core be addressed?

  • Methodology : Steric and electronic factors dictate alkylation sites. Use bulky bases (e.g., NaH) to favor N1-alkylation over C2-substitution. Computational modeling (DFT) predicts transition-state energies to optimize conditions. For example, phenoxyethyl groups are preferentially introduced at C2 via SN2 mechanisms in polar aprotic solvents .

Q. What computational strategies predict the compound’s electronic properties and bioactivity?

  • Methodology :

  • DFT calculations : Analyze HOMO-LUMO gaps (e.g., ~4.5 eV for benzimidazoles) to assess charge transfer potential. B3LYP/6-31G* methods validate optimized geometries .
  • Molecular docking : Screen against targets like Hedgehog signaling proteins (e.g., SANT-2 analogs) using AutoDock Vina. Binding affinities (ΔG < −8 kcal/mol) suggest antagonistic activity .

Q. How do structural modifications (e.g., methyl/phenoxy groups) influence biological activity?

  • Methodology :

  • SAR studies : Compare analogs with varying substituents. For example, 5,6-dimethyl groups enhance lipophilicity and membrane permeability, while phenoxyethyl moieties improve receptor binding in anticancer assays (IC₀₀ ~10 μM in breast cancer models) .
  • In vitro testing : Use MTT assays on MCF-7 cells to quantify cytotoxicity. Dose-response curves (0.1–100 μM) identify pharmacophores critical for activity .

Q. How can data contradictions in biological activity be resolved (e.g., varying IC₅₀ values across studies)?

  • Methodology :

  • Standardize assays : Control variables like cell passage number, serum concentration, and incubation time.
  • Meta-analysis : Pool data from ≥3 independent studies using fixed/random-effects models. For benzimidazoles, heterogeneity (I² >50%) often arises from divergent solvent carriers (e.g., DMSO vs. ethanol) .

Q. What formulation strategies improve topical delivery of this compound for burn wound treatment?

  • Methodology : Cubosome hydrogels loaded with 1-benzyl-1-benzimidazole derivatives achieve sustained release (80% over 24 h). Characterize via cryo-TEM (particle size ~200 nm) and Franz diffusion cells (ex vivo skin permeation ~15 μg/cm²/h). Optimize using Box-Behnken experimental design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.